3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone
Description
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is a synthetic organic compound characterized by its hybrid structure, combining a halogenated aniline moiety (4-chloro-3-fluoro substitution) with a 2-thienyl ketone group. Its molecular formula is C₁₃H₁₀ClFNOS, with a molecular weight of 291.75 g/mol. The compound’s uniqueness lies in its dual functionalization:
- Electron-withdrawing groups: Chloro (Cl) and fluoro (F) substituents on the aniline ring enhance electrophilicity and influence binding interactions.
Properties
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLICPAMEJMWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoro
Biological Activity
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone, a compound with the molecular formula and a molecular weight of 283.75 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound is characterized by:
- A thienyl ring , which is known for its role in enhancing biological activity.
- A chloro and fluoro substitution on the aniline moiety, which can significantly affect the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, particularly in anticancer applications. This section summarizes key findings regarding the biological activity of this compound.
Anticancer Activity
Recent studies demonstrate that the compound exhibits promising anticancer properties. For instance, compounds with similar halogenated anilines have shown to inhibit cancer cell proliferation effectively.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6k (4-Chloro) | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |
| 6l (4-Bromo) | 0.46 ± 0.02 | Induces apoptosis through caspase-3 activation |
In these studies, both 6k and 6l demonstrated better potency than the standard anticancer drug 5-fluorouracil (IC50 = 4.98 ± 0.41 µM), suggesting that halogen substitutions enhance anticancer efficacy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells.
- Tyrosinase Inhibition : The presence of the chloro and fluoro groups has been linked to increased inhibition of tyrosinase, an enzyme involved in melanin production and implicated in various skin cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound.
- Study on Flavonols : A series of flavonols were synthesized and tested against non-small cell lung cancer cells (A549). The results indicated that halogen substitutions significantly enhance anticancer activity, supporting the premise that similar modifications could be beneficial for our compound .
- Tyrosinase Inhibition Study : Research demonstrated that compounds incorporating a 3-chloro-4-fluorophenyl motif exhibited improved inhibitory activity against tyrosinase compared to their non-halogenated counterparts. This suggests that our compound may also possess similar inhibitory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Halogen Effects
Aromatic Ring Modifications
Key Insight : Thienyl’s sulfur atom facilitates unique binding modes with metalloenzymes, whereas benzodioxol derivatives exhibit better metabolic stability but higher molecular weights .
Functional Group Comparisons
Key Insight : Sulfanyl and nitro groups amplify bioactivity but may compromise selectivity. The target compound balances moderate activity with fewer off-target effects .
Physicochemical Properties
Key Insight : Higher LogP values correlate with increased membrane permeability but reduced aqueous solubility. The target compound’s moderate LogP (2.8) balances bioavailability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
